molecular formula C9H6BrFOS B2801697 3-bromo-7-fluoro-2-(hydroxymethyl)benzo[b]thiophene CAS No. 1569087-59-7

3-bromo-7-fluoro-2-(hydroxymethyl)benzo[b]thiophene

Cat. No.: B2801697
CAS No.: 1569087-59-7
M. Wt: 261.11
InChI Key: SQMLOIOVDATPBP-UHFFFAOYSA-N
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Description

3-bromo-7-fluoro-2-(hydroxymethyl)benzo[b]thiophene is a chemical compound with the molecular formula C₉H₆BrFOS and a molecular weight of 261.111 g/mol . This compound is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom. The presence of bromine and fluorine atoms in its structure makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-7-fluoro-2-(hydroxymethyl)benzo[b]thiophene typically involves the bromination and fluorination of benzothiophene derivatives. One common method is the bromination of 7-fluoro-1-benzothiophene-2-carbaldehyde followed by reduction to obtain the desired methanol derivative . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The reduction step can be carried out using reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-bromo-7-fluoro-2-(hydroxymethyl)benzo[b]thiophene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (3-Bromo-7-fluoro-1-benzothiophen-2-yl)aldehyde or (3-Bromo-7-fluoro-1-benzothiophen-2-yl)carboxylic acid.

    Reduction: Formation of 7-fluoro-1-benzothiophen-2-ylmethanol.

    Substitution: Formation of various substituted benzothiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-bromo-7-fluoro-2-(hydroxymethyl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine atoms can participate in halogen bonding, enhancing its binding affinity to target proteins and enzymes. Additionally, the benzothiophene core can interact with hydrophobic pockets in biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-7-fluoro-2-(hydroxymethyl)benzo[b]thiophene is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential applications. The combination of these halogens with the benzothiophene core provides a versatile scaffold for various chemical and biological studies.

Properties

IUPAC Name

(3-bromo-7-fluoro-1-benzothiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFOS/c10-8-5-2-1-3-6(11)9(5)13-7(8)4-12/h1-3,12H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMLOIOVDATPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)SC(=C2Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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